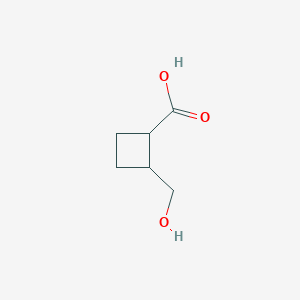

2-(Hydroxymethyl)cyclobutane-1-carboxylic acid

Übersicht

Beschreibung

“2-(Hydroxymethyl)cyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C6H10O3 and a molecular weight of 130.14 . It is also known as Cyclobutanecarboxylic acid, 2-(hydroxymethyl)- .

Synthesis Analysis

The synthesis of cyclobutanecarboxylic acid can be achieved via several methods, often involving the formation of the cyclobutane ring in a later step due to its high ring strain . One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation .Molecular Structure Analysis

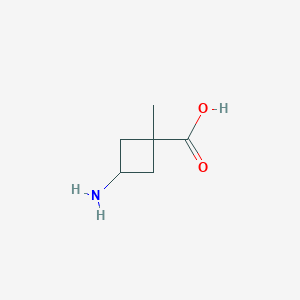

The molecular structure of “2-(Hydroxymethyl)cyclobutane-1-carboxylic acid” consists of a cyclobutane ring with a carboxyl group (-COOH) and a hydroxymethyl group (-CH2OH) attached to it . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Chemical Reactions Analysis

The chemical reactivity of cyclobutanecarboxylic acid chiefly involves the carboxyl group . It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation . Furthermore, the cyclobutane ring can be opened under certain conditions, enabling it to participate in a wider variety of chemical transformations .Physical And Chemical Properties Analysis

Cyclobutanecarboxylic acid is a colorless solid under standard conditions . It has a molar mass of 100.12 g/mol, a high melting point due to the strong intermolecular forces from its carboxyl group, and a characteristic sharp odor .Wissenschaftliche Forschungsanwendungen

Isolation and Structural Analysis

- Isolation from Plant Sources : 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid has been isolated from the plant Atelia herbert-smithii Pittier, with its structure determined through spectroscopic and X-ray crystallographic methods (Austin et al., 1987).

Synthesis and Stereochemistry

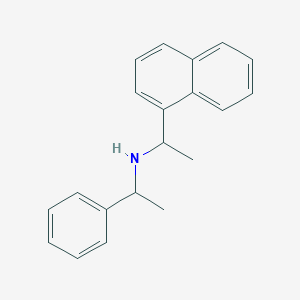

- Synthesis of Stereoisomers : Enantiomerically pure stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid have been prepared using photochemical reactions (André et al., 2011). Furthermore, all four stereoisomers of this compound have been synthesized from a chirally derivatized unsaturated γ-lactam, demonstrating the versatility in creating diverse stereochemical configurations (André et al., 2013).

Applications in Peptide Synthesis

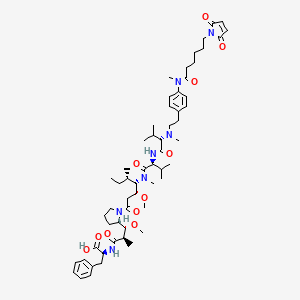

- Incorporation into β-Peptides : 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid derivatives have been used in the synthesis of β-peptides, contributing to the creation of highly rigid structures due to their unique conformational properties (Izquierdo et al., 2002; Izquierdo et al., 2005). This application is significant in peptide research, offering structural diversity and stabilityin peptide-based therapeutics.

Computational Studies and Chemical Reactions

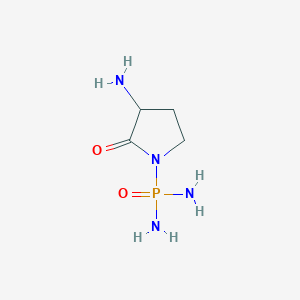

- Base-Catalyzed Reactions : Computational studies have explored the reactions of cyclobutane-1,2-dione with hydroxide, shedding light on potential chemical pathways and products, which could be relevant to derivatives of 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid (Sultana & Fabian, 2013).

Structural and Conformational Studies

- X-ray Diffraction Studies : The structures of related cyclobutane carboxylic acids have been determined using X-ray diffraction methods, offering insights into the conformational aspects of these compounds, which are critical for understanding the properties of 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid (Reisner et al., 1983).

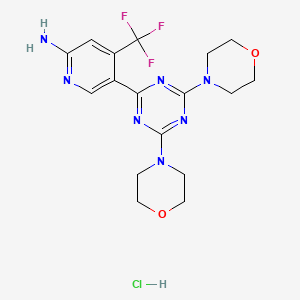

Antimicrobial Applications

- Potential Antimicrobial Activity : Research has indicated the synthesis and evaluation of derivatives of cyclobutane-1-carboxylic acid for antimicrobial activity, suggesting potential applications in this field (Baldwin et al., 1986).

Solid-State Chemistry

- Solid-State Synthesis : Studies on the solid-state photochemical synthesis of cyclobutane derivatives highlight the importance of this approach in creating cyclobutane-containing compounds, which could include 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid derivatives (Kole et al., 2010).

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-3-4-1-2-5(4)6(8)9/h4-5,7H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOXKJJHESIUQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)cyclobutane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3324251.png)

![tert-Butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate](/img/structure/B3324280.png)

![1-Azabicyclo[2.2.1]heptan-3-OL](/img/structure/B3324287.png)

![[2-(1H-Indol-6-yloxy)ethyl]dimethylamine](/img/structure/B3324305.png)

![tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}-N-methylcarbamate](/img/structure/B3324312.png)

![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3324329.png)